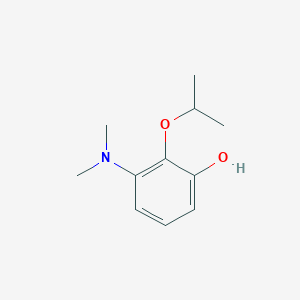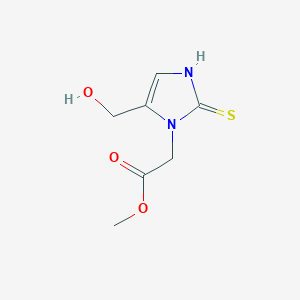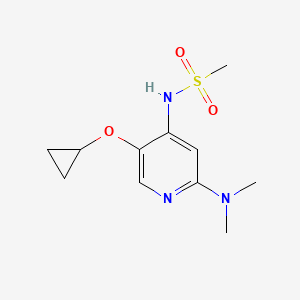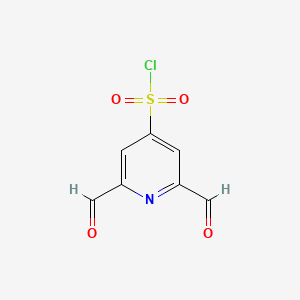
Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a hydroxyl group at the 5-position, along with an ethyl acetate group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 4-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of ethyl (4-chloro-5-oxopyridin-2-YL)acetate.
Reduction: Formation of ethyl (5-hydroxypyridin-2-YL)acetate.
Substitution: Formation of ethyl (4-substituted-5-hydroxypyridin-2-YL)acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-chloro-4-ethoxypyridine-2-acetate
- Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate
- Ethyl 4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate
Comparison: Ethyl (4-chloro-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both a chloro and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds may have different substituents that alter their properties and applications .
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
ethyl 2-(4-chloro-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-7(10)8(12)5-11-6/h3,5,12H,2,4H2,1H3 |
InChI-Schlüssel |
AAENEIMPWCTTHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C=N1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















